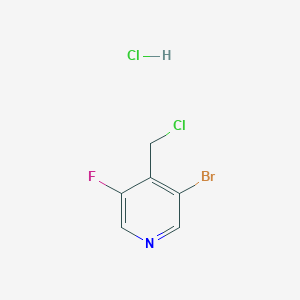

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN.ClH/c7-5-2-10-3-6(9)4(5)1-8;/h2-3H,1H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMQBMGSEQNSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089381-51-9 | |

| Record name | Pyridine, 3-bromo-4-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089381-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by chloromethylation and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and chloromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride has been investigated for its potential as a pharmacophore in drug design. Its derivatives are explored for various biological activities, including:

- Anticancer Properties : Research indicates that derivatives synthesized from this compound may act as CDK2 inhibitors, showing significant inhibition of cancer cell growth in vitro .

- Enzyme Inhibition : The compound's unique structure allows for interactions with biological targets, potentially modulating enzyme activity and influencing biochemical pathways.

Organic Synthesis

The compound serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : It can replace halogen atoms with nucleophiles like amines or alkoxides.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable intermediates in organic synthesis .

Case Study 1: Development of CDK2 Inhibitors

A study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives from 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride demonstrated promising results in inhibiting CDK2 activity. Compounds derived from this synthesis showed notable efficacy against various cancer cell lines, indicating potential therapeutic applications .

Case Study 2: Synthesis of Advanced Materials

In industrial applications, the compound has been employed to create advanced materials and specialty chemicals due to its stability and reactivity. For example, it has been used to synthesize novel polymers that exhibit enhanced properties for electronic applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(chloromethyl)-5-fluoropyridine | Contains chlorine instead of bromine | Different reactivity profiles |

| 3-Bromo-4-(bromomethyl)-5-fluoropyridine | Contains brominated substituents | Increased reactivity due to multiple bromines |

| 3-Iodo-4-(chloromethyl)-5-fluoropyridine | Contains iodine instead of bromine | Enhanced lipophilicity due to iodine presence |

| 2-Bromo-4-(chloromethyl)-5-fluoropyridine | Substituted at the second position on the pyridine ring | Different electronic properties affecting reactivity |

Mechanism of Action

The mechanism of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Substituent Position and Reactivity

Key structural analogs and their distinguishing features:

Key Differences :

- Substituent Position : The target compound’s bromine at position 3 and chloromethyl at position 4 distinguish it from analogs like 5-bromo-2-chloro-3-fluoropyridine, where bromine is at position 5. This positional variance significantly impacts reactivity; for example, bromine at position 3 facilitates regioselective cross-coupling reactions .

- Chloromethyl vs. Chloro : The chloromethyl group (-CH₂Cl) in the target compound offers greater flexibility for nucleophilic substitution compared to chloro (-Cl) substituents in analogs like 5-bromo-2-chloro-3-fluoropyridine .

Solubility and Handling

The hydrochloride salt form improves aqueous solubility relative to free-base analogs like 3-bromo-5-trifluoromethyl-phenyl-methyl-amine (CAS 2155856-59-8) . However, industrial-grade analogs (e.g., 3-(chloromethyl)-5-fluoropyridine hydrochloride) are typically >99% pure and packaged under inert conditions to prevent hydrolysis of the chloromethyl group .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s reactivity profile makes it superior to less-functionalized analogs (e.g., 2-chloro-3-fluoro-4-methylpyridine, CAS 831203-13-5) in synthesizing kinase inhibitors and antipsychotic agents .

- Toxicity Considerations : Chloromethyl-containing compounds (including the target) may exhibit cytotoxicity at high concentrations, as observed with structurally related N-p-tosyl-L-phenylalanine chloromethyl ketone (compound 8 in ) .

- Cost and Availability: Brominated pyridines like the target compound are more expensive than non-brominated analogs (e.g., 3-(piperidin-4-yloxy)propanamide dihydrochloride, CAS EN300-27114678) due to the cost of bromine reagents .

Biological Activity

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C5H4BrClF·HCl

- CAS Number : 2089381-51-9

- Molecular Weight : 227.45 g/mol

The compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, which contribute to its reactivity and biological activity.

Research indicates that compounds similar to 3-bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride may interact with various biological targets:

- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization. This action can disrupt the microtubule dynamics necessary for cell division and may lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and growth regulation .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives:

- Cell Cycle Arrest : Compounds similar to 3-bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride have been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis through caspase activation.

- In Vivo Studies : Preclinical models have demonstrated that derivatives of this compound can reduce tumor growth in xenograft models, showcasing their potential as anticancer agents .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties:

- NMDA Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate NMDA receptor activity, which is crucial in neuroprotection and synaptic plasticity. This modulation may help in treating neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. |

| Study B (2020) | Reported neuroprotective effects in animal models of Alzheimer's disease, indicating a reduction in amyloid-beta levels. |

| Study C (2019) | Showed that the compound could inhibit specific kinases involved in cancer progression. |

Q & A

Basic: What safety protocols are essential for handling 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride in laboratory settings?

Answer:

Researchers must adhere to stringent safety measures due to the compound’s reactive chloromethyl and bromo groups. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation or dermal contact .

- Ventilation: Use fume hoods to minimize vapor exposure, as halogenated pyridines can release toxic fumes .

- Waste Management: Segregate waste in labeled, chemically resistant containers for professional disposal to prevent environmental contamination .

- Emergency Response: For skin contact, rinse immediately with water and soap; for inhalation, move to fresh air and seek medical attention .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Characterization involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns on the pyridine ring (e.g., bromo, chloro, fluoro groups) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% as per supplier specifications) and detect impurities like unreacted precursors .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 264.4) and fragmentation patterns .

- Elemental Analysis: Validate halogen content (Br, Cl, F) to ensure stoichiometric consistency .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

The chloromethyl and bromo groups are prone to nucleophilic substitution, requiring precise control:

- Temperature Modulation: Lower reaction temperatures (0–25°C) reduce unwanted hydrolysis of the chloromethyl group .

- Protecting Groups: Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates) to direct regioselectivity .

- Catalyst Selection: Use palladium catalysts for Suzuki couplings to prioritize bromo substitution over chloromethyl reactivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility while minimizing nucleophilic interference .

Advanced: How can computational chemistry predict regioselectivity in reactions involving this compound?

Answer:

Density Functional Theory (DFT) and molecular docking studies are critical:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., bromo vs. chloromethyl sites) to predict nucleophilic attack preferences .

- Transition State Modeling: Compare activation energies for substitutions at C-3 (bromo) vs. C-4 (chloromethyl) positions .

- Docking Simulations: Study interactions with biological targets (e.g., enzymes) to guide pharmacophore modifications .

Advanced: How should researchers resolve discrepancies in reported reaction yields with this compound?

Answer:

Yield variations often stem from subtle experimental conditions:

- Reagent Purity: Verify supplier data (e.g., >98% purity) to rule out impurity-driven side reactions .

- Moisture Control: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the chloromethyl group .

- Kinetic Profiling: Monitor reaction progress via TLC or in-situ IR to optimize termination points .

- Reproducibility Checks: Cross-validate results using published protocols (e.g., Cottet & Schlosser’s regioexhaustive functionalization methods) .

Basic: What spectroscopic signatures confirm the structure of this compound?

Answer:

Key spectral data includes:

- H NMR: Peaks at δ 4.6 ppm (CH2Cl), δ 8.2–8.5 ppm (pyridine protons) .

- F NMR: A singlet near δ -110 ppm for the fluorine substituent .

- IR Spectroscopy: Stretches at 680 cm⁻¹ (C-Br) and 550 cm⁻¹ (C-Cl) .

Advanced: What methodologies analyze the compound’s stability under varying storage conditions?

Answer:

Stability studies should assess:

- Thermal Degradation: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Hydrolytic Stability: Monitor chloride ion release via ion chromatography under accelerated aging (40°C, 75% humidity) .

- Light Sensitivity: Conduct UV-Vis spectroscopy before/after light exposure to detect photolytic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.